6-[(2E)-2-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-{[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core with various substituents, including a furan ring, a nitrophenyl group, and a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-{[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic synthesis. The process may start with the preparation of the triazine core, followed by the introduction of various substituents through reactions such as nucleophilic substitution, condensation, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow synthesis, use of automated reactors, and optimization of reaction parameters to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the hydrazine moiety.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the triazine core and the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, leading to therapeutic effects.
Medicine
The compound’s potential medicinal applications include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent. Research may focus on its efficacy, mechanism of action, and safety profile.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 6-[(2E)-2-{[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or DNA, altering their function and leading to biological effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction, or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2E)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
- 6-[(2E)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
Uniqueness
The uniqueness of 6-[(2E)-2-{[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H18ClFN8O3 |
---|---|
Molecular Weight |
544.9 g/mol |
IUPAC Name |
2-N-[(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylideneamino]-4-N-(4-nitrophenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C26H18ClFN8O3/c27-21-14-16(6-12-22(21)28)23-13-11-20(39-23)15-29-35-26-33-24(30-17-4-2-1-3-5-17)32-25(34-26)31-18-7-9-19(10-8-18)36(37)38/h1-15H,(H3,30,31,32,33,34,35)/b29-15+ |
InChI Key |
XEJJACOEFDHQKC-WKULSOCRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC(=C(C=C4)F)Cl)NC5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC(=C(C=C4)F)Cl)NC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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